molecular formula C18H19NO3S B274505 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone

Cat. No. B274505
M. Wt: 329.4 g/mol
InChI Key: HYXYECJZFFMYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone is a chemical compound that has been the subject of significant scientific research in recent years. This compound is commonly referred to as MDI-052, and it has been found to have a range of potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of MDI-052 is not fully understood, but it is believed to involve the inhibition of a group of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have anti-inflammatory effects. MDI-052 has been found to selectively inhibit a specific type of HDAC, known as HDAC6.
Biochemical and Physiological Effects
MDI-052 has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has also been shown to have anti-cancer effects. It has been found to induce cell death in cancer cells by activating a process known as apoptosis. MDI-052 has also been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MDI-052 in lab experiments is its selectivity for HDAC6. This selectivity allows researchers to study the specific effects of HDAC6 inhibition without affecting other HDACs. However, one limitation of using MDI-052 is its relatively low potency compared to other HDAC inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.

Future Directions

There are several potential future directions for research on MDI-052. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further research is needed to fully understand its neuroprotective effects and to determine whether it could be an effective treatment for these diseases. Another area of interest is its potential use as an anti-cancer agent. More research is needed to determine the specific mechanisms by which it induces cell death in cancer cells and to determine its potential efficacy in treating different types of cancer. Finally, there is potential for the development of more potent MDI-052 analogs that could be used in lab experiments and potentially in clinical settings.

Synthesis Methods

The synthesis of MDI-052 is a complex process that involves several steps. The starting materials for the synthesis are 2-methyl-1,2,3,4-tetrahydroisoquinoline and 4-methylbenzenesulfonyl chloride. These two compounds are reacted together in the presence of a base to form the intermediate product, 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-[(4-methylphenyl)sulfonyl]ethanone. This intermediate product is then purified and isolated using a series of chromatography techniques.

Scientific Research Applications

MDI-052 has been the subject of significant scientific research due to its potential applications in the field of medicine. One of the most promising areas of research is its potential use as an anti-inflammatory agent. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. MDI-052 has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.

properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-methylphenyl)sulfonylethanone

InChI

InChI=1S/C18H19NO3S/c1-13-7-9-16(10-8-13)23(21,22)12-18(20)19-14(2)11-15-5-3-4-6-17(15)19/h3-10,14H,11-12H2,1-2H3

InChI Key

HYXYECJZFFMYEK-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)CS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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